2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C7H9NO4, and it features a nitrogen atom within a bicyclic framework, making it a valuable scaffold for the development of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid often involves photochemical methods. One efficient approach is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This method allows for the derivatization of the compound with various transformations, opening up new chemical spaces . Another synthesis route starts from cis-cyclobutene-1,2-dicarboxylic anhydride, which undergoes stereoselective electrophilic addition to form the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the modular and efficient synthetic routes developed in research settings suggest potential scalability for industrial applications. The use of photochemistry and readily available starting materials can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new derivatives.
Substitution: The nitrogen atom in the bicyclic framework allows for nucleophilic substitution reactions, creating a range of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic framework plays a crucial role in its reactivity and binding properties. The compound can act as a versatile electrophile in ring-opening reactions with nucleophiles, making it useful in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are similar in structure but differ in their substitution patterns, leading to different chemical and biological properties.
Bicyclo[2.1.1]hexane derivatives: Various derivatives of the bicyclo[2.1.1]hexane scaffold have been synthesized and studied for their unique properties.
Uniqueness
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid stands out due to the presence of the nitrogen atom within the bicyclic framework, which imparts unique reactivity and binding properties. This makes it a valuable compound for developing new bioactive molecules and exploring new chemical spaces .
Properties
CAS No. |
219561-09-8 |
---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4/c9-4(10)6-1-7(2-6,5(11)12)8-3-6/h8H,1-3H2,(H,9,10)(H,11,12) |
InChI Key |
AMUXOWPEARDZFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.